Ethyl, 2-bromo-1-hydroxy-1-phenyl-

Biocatalysis Enzymatic Resolution Halohydrins

Ethyl, 2‑bromo‑1‑hydroxy‑1‑phenyl‑ (CAS 199343‑14‑1), also designated as 2‑bromo‑1‑phenylethanol or styrene β‑bromohydrin, is a chiral aromatic halohydrin with molecular formula C₈H₉BrO and molecular weight 201.06 g·mol⁻¹. The compound possesses a single stereogenic center at the α‑carbon, existing as a racemate or as isolated (R)‑ and (S)‑enantiomers (CAS 73908‑23‑3 for the (R)‑isomer).

Molecular Formula C8H8BrO
Molecular Weight 200.05 g/mol
Cat. No. B12357026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl, 2-bromo-1-hydroxy-1-phenyl-
Molecular FormulaC8H8BrO
Molecular Weight200.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[C](CBr)O
InChIInChI=1S/C8H8BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,10H,6H2
InChIKeyWHEFFUVXQUTUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl, 2‑Bromo‑1‑Hydroxy‑1‑Phenyl‑ (CAS 199343‑14‑1): Chemical Identity, Physicochemical Profile, and Procurement Classification


Ethyl, 2‑bromo‑1‑hydroxy‑1‑phenyl‑ (CAS 199343‑14‑1), also designated as 2‑bromo‑1‑phenylethanol or styrene β‑bromohydrin, is a chiral aromatic halohydrin with molecular formula C₈H₉BrO and molecular weight 201.06 g·mol⁻¹ [1]. The compound possesses a single stereogenic center at the α‑carbon, existing as a racemate or as isolated (R)‑ and (S)‑enantiomers (CAS 73908‑23‑3 for the (R)‑isomer) . Computed physicochemical descriptors include XLogP3 = 1.8, hydrogen bond donor count = 1, hydrogen bond acceptor count = 1, and topological polar surface area = 20.2 Ų [1]. These properties underpin its utility as a synthetic intermediate in pharmaceutical and agrochemical research, particularly where the bromine atom serves as a versatile leaving group for nucleophilic substitution or epoxide formation .

Why Procurement of Ethyl, 2‑Bromo‑1‑Hydroxy‑1‑Phenyl‑ Demands Strict Specification Control: Enantiomeric Purity and Halogen Identity


Substitution of this halohydrin by a close analog—whether the chlorinated counterpart (2‑chloro‑1‑phenylethanol) or an enantiomerically impure racemate—can fundamentally alter reaction outcomes. The bromine atom confers markedly different leaving‑group kinetics compared to chlorine, directly impacting conversion rates and yields in nucleophilic displacement or epoxidation pathways . Furthermore, the stereochemical configuration at the α‑carbon determines enantioselectivity in enzymatic resolutions and asymmetric syntheses; even minor enantiomeric excess (ee) variations can translate into divergent biological activity or downstream diastereomeric outcomes . Consequently, bulk procurement without rigorous enantiomeric specification or halogen‑identity verification introduces unacceptable variability in process development and product characterization.

Quantitative Differentiation of Ethyl, 2‑Bromo‑1‑Hydroxy‑1‑Phenyl‑ Against Closest Analogs: Head‑to‑Head Biocatalytic and Kinetic Comparisons


Enzymatic Resolution Efficiency: 2‑Bromo‑1‑phenylethanol vs. 2‑Chloro‑1‑phenylethanol in Lipase‑Catalyzed Kinetic Resolution

In a head‑to‑head comparison of halohydrins under identical lipase‑catalyzed resolution conditions, (±)‑2‑bromo‑1‑phenylethanol exhibited a 36% conversion to the corresponding laurate ester, whereas (±)‑2‑chloro‑1‑phenylethanol failed to yield a stable ester product under the same protocol [1]. The bromo‑substrate's superior leaving‑group ability enables effective acylation by Candida rugosa lipase, directly translating into a practical synthetic route for optically enriched bromohydrins. In contrast, the chloro‑analog's reactivity was insufficient to drive the resolution to a preparatively useful extent [1].

Biocatalysis Enzymatic Resolution Halohydrins

Enantioselectivity in Whole‑Cell Bioreduction: (R)‑2‑Bromo‑1‑phenylethanol vs. (S)‑1‑Phenylethanol by Rhodotorula sp.

Resting cells of Rhodotorula sp. AS2.2241 were employed for the asymmetric reduction of 2 mM α‑bromoacetophenone and 50 mM acetophenone under identical conditions [1]. The reduction of α‑bromoacetophenone produced (R)‑(‑)‑2‑bromo‑1‑phenylethanol with >99.9% enantiomeric excess (e.e.) and 19.9% yield. In contrast, reduction of acetophenone gave (S)‑(‑)‑1‑phenylethanol with >99.5% e.e. and 34.7% yield [1]. The brominated substrate delivers a distinct stereochemical outcome (R‑configuration) relative to the non‑brominated analog (S‑configuration), despite the shared phenylethanol backbone [1].

Asymmetric Synthesis Bioreduction Chiral Alcohols

Enzyme‑Catalyzed Dehalogenation: Enantiopreference and Kinetic Constants for (R)‑ vs. (S)‑p‑Nitro‑2‑Bromo‑1‑phenylethanol

Steady‑state kinetic analysis of halohydrin dehalogenase (HheC) from Agrobacterium radiobacter using p‑nitro‑2‑bromo‑1‑phenylethanol (PNSHH) as a model substrate revealed pronounced enantiomeric discrimination . The kcat for the (R)‑enantiomer was 22 s⁻¹, compared to approximately 7.3 s⁻¹ for the (S)‑enantiomer (3‑fold difference). The Km for the (R)‑enantiomer was 0.009 mM, approximately 45‑fold lower than the 0.405 mM observed for the (S)‑enantiomer . These parameters correspond to a catalytic efficiency (kcat/Km) roughly 135‑fold higher for the (R)‑enantiomer.

Enzyme Kinetics Halohydrin Dehalogenase Enantioselectivity

Lipase Immobilization Impact on Enantioselectivity: Free vs. Immobilized Burkholderia cepacia Lipase

The kinetic resolution of (RS)‑2‑bromo‑1‑(phenyl)ethanol by Burkholderia cepacia lipase was evaluated in free and immobilized forms [1]. The free enzyme exhibited an enantiomeric ratio (E‑value) <30, indicating modest enantioselectivity. Upon immobilization onto superparamagnetic nanoparticles via glutaraldehyde chemisorption, the E‑value increased to >200 under identical acetylation conditions (vinyl acetate, toluene) [1]. This >6‑fold enhancement in enantioselectivity demonstrates that the bromohydrin substrate can achieve excellent optical purity only when the catalyst is appropriately formulated [1].

Immobilized Enzymes Kinetic Resolution Enantioselectivity

Halohydrin Dehalogenase Enantioselectivity: Direct Comparison of 2‑Bromo‑1‑phenylethanol with 1‑Chloro‑3‑phenoxy‑2‑propanol

AbHHDH, a halohydrin dehalogenase from an alphaproteobacterium, was tested against 20 mM (R,S)‑2‑bromo‑1‑phenylethanol and 20 mM (R,S)‑1‑chloro‑3‑phenoxy‑2‑propanol [1]. For the bromohydrin substrate, the enzyme yielded (S)‑2‑bromo‑1‑phenylethanol with 99% ee and 34.5% yield. In contrast, the chloro‑phenoxy substrate required sequential kinetic resolution to achieve (S)‑isomer with ee >99% and 30.7% yield (E‑value 21.3) [1]. The bromohydrin thus enables a simpler, single‑step resolution process with comparable optical purity, offering operational advantages in biocatalytic synthesis [1].

Biocatalysis Enantioselectivity Dehalogenation

Biotransformation Yield of 2‑Bromo‑1‑phenylethanol by Marine Fungus Aspergillus sydowii

Whole cells of the marine fungus Aspergillus sydowii Ce19 were employed to biotransform α‑bromoacetophenone into 2‑bromo‑1‑phenylethanol [1]. The reaction, conducted in artificial seawater containing 1.20 M chloride, produced 2‑bromo‑1‑phenylethanol in 56% yield, accompanied by minor products including α‑chlorohydrin (9%), 1‑phenylethan‑1,2‑diol (26%), acetophenone (4%), and phenylethanol (5%) [1]. This 56% yield serves as a baseline metric for evaluating alternative microbial or chemical reduction protocols [1].

Marine Biotechnology Biotransformation Halohydrin Production

Procurement‑Driven Application Scenarios for Ethyl, 2‑Bromo‑1‑Hydroxy‑1‑Phenyl‑ in Industrial and Academic Research


Asymmetric Synthesis of Chiral Epoxides and Amino Alcohols

The bromine atom's superior leaving‑group ability enables efficient base‑catalyzed epoxidation to styrene oxide, a versatile chiral building block for pharmaceuticals. The enantiopure (R)‑ or (S)‑bromohydrin obtained via enzymatic resolution (E > 200 with immobilized lipase [1]) yields epoxides of defined absolute configuration, which can be opened with amines to produce β‑amino alcohols used in antihypertensives and β‑blockers .

Enzymatic Kinetic Resolution Screening and Biocatalyst Development

The compound serves as a benchmark substrate for evaluating halohydrin dehalogenases and lipases. Its well‑characterized kinetic parameters (kcat = 22 s⁻¹, Km = 0.009 mM for (R)‑enantiomer ) and resolution outcomes (99% ee, 34.5% yield with AbHHDH [2]) make it an ideal standard for calibrating new enzyme variants or immobilization protocols [1].

Marine‑Derived Biotransformation Process Development

The documented 56% biotransformation yield using Aspergillus sydowii Ce19 [3] establishes this halohydrin as a target for further microbial strain engineering. Procurement of the α‑bromoacetophenone precursor and the racemic product is essential for researchers optimizing halotolerant bioconversion pathways to produce chiral alcohols under saline conditions [3].

Synthesis of 2‑Bromo‑1‑phenylethanol‑Derived Pharmaceuticals and Agrochemicals

As a chiral synthon, enantiomerically pure 2‑bromo‑1‑phenylethanol is employed in the synthesis of antifungal agents, carbonic anhydrase inhibitors, and β‑adrenergic receptor ligands . The >99.9% ee achievable via Rhodotorula sp. bioreduction [4] ensures that the stereochemical integrity required for biological activity is maintained from the earliest synthetic steps .

Technical Documentation Hub

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